molecular formula C18H17ClN2O2S B6501654 1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396853-47-6

1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B6501654
CAS No.: 1396853-47-6
M. Wt: 360.9 g/mol
InChI Key: XAVCMXHRHAAZFH-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic compound that features a combination of chlorophenyl, furan, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 2-chlorophenyl isocyanate with a furan-2-ylmethylamine derivative, followed by the introduction of a thiophen-2-ylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the furan and thiophene rings, reduced forms of the compound, and substituted chlorophenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives with different substituents on the phenyl, furan, and thiophene rings. Examples include:

  • 1-(2-bromophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
  • 1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(pyridin-2-yl)ethyl]urea

Uniqueness

1-(2-chlorophenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is unique due to the specific combination of chlorophenyl, furan, and thiophene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c19-16-7-1-2-8-17(16)20-18(22)21(13-14-5-3-11-23-14)10-9-15-6-4-12-24-15/h1-8,11-12H,9-10,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVCMXHRHAAZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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